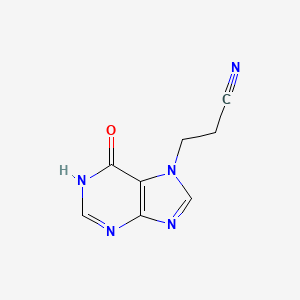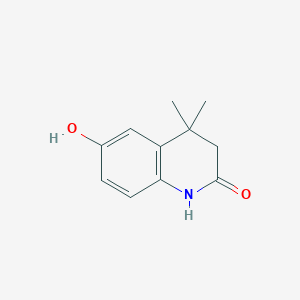
6-Hydroxy-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Hydroxy-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one is a heterocyclic organic compound. It belongs to the class of quinolines, which are known for their diverse biological activities and applications in medicinal chemistry. This compound features a quinoline core with hydroxy and dimethyl substitutions, which may influence its chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Hydroxy-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, starting from aniline derivatives, the compound can be synthesized via a multi-step process involving nitration, reduction, and cyclization.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
6-Hydroxy-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a quinone derivative.
Reduction: The compound can be reduced to modify the quinoline ring or the hydroxy group.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at different positions on the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while substitution reactions can introduce various functional groups onto the quinoline ring.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 6-Hydroxy-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, influencing various biochemical pathways. The hydroxy and dimethyl groups can play a role in its binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Quinoline: The parent compound with a similar core structure.
4-Hydroxyquinoline: A related compound with a hydroxy group at the 4-position.
2-Methylquinoline: A derivative with a methyl group at the 2-position.
Uniqueness
6-Hydroxy-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one is unique due to the specific arrangement of hydroxy and dimethyl groups, which can influence its chemical reactivity and biological activity
Propriétés
Formule moléculaire |
C11H13NO2 |
|---|---|
Poids moléculaire |
191.23 g/mol |
Nom IUPAC |
6-hydroxy-4,4-dimethyl-1,3-dihydroquinolin-2-one |
InChI |
InChI=1S/C11H13NO2/c1-11(2)6-10(14)12-9-4-3-7(13)5-8(9)11/h3-5,13H,6H2,1-2H3,(H,12,14) |
Clé InChI |
MDCRRXNPQLRWDS-UHFFFAOYSA-N |
SMILES canonique |
CC1(CC(=O)NC2=C1C=C(C=C2)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


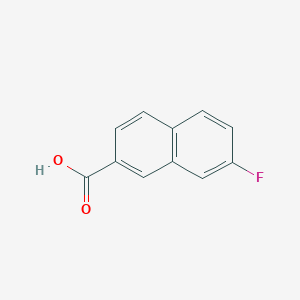
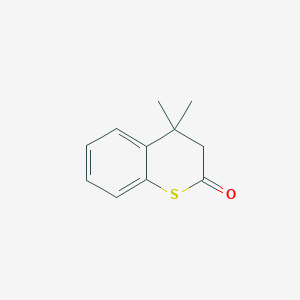
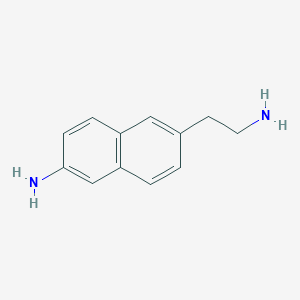

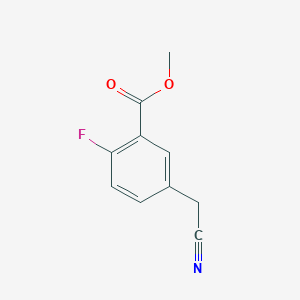
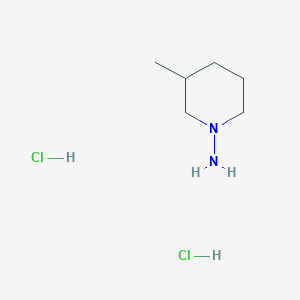
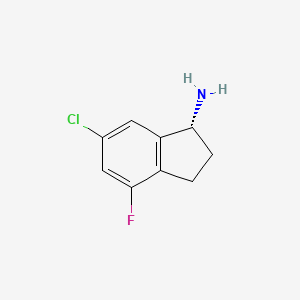
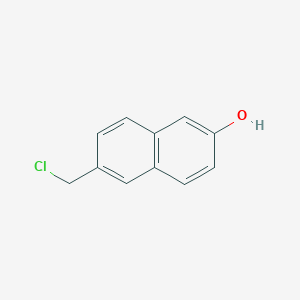
![3,5,6,7,8,9-Hexahydro[1,2,4]triazolo[1,5-a]quinolin-2(1H)-one](/img/structure/B15070529.png)
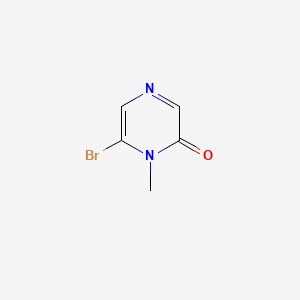
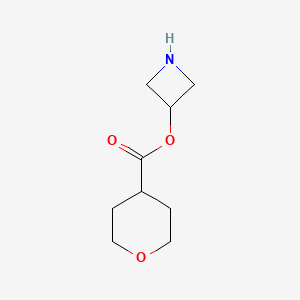
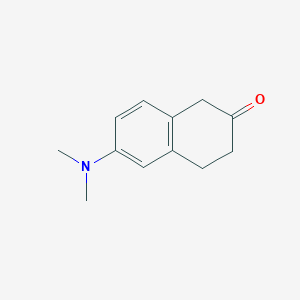
![6-(Aminomethyl)imidazo[1,2-A]pyridine-2-carboxylic acid](/img/structure/B15070555.png)
